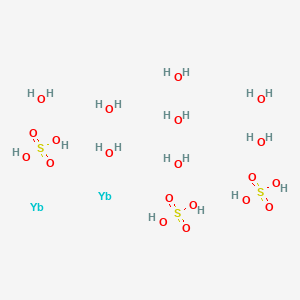
Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol is a complex carbohydrate molecule composed of three hexopyranose units and one pentitol unit linked together. This compound is a type of oligosaccharide, which are carbohydrates made up of a small number of monosaccharide units. Oligosaccharides play crucial roles in various biological processes, including cell recognition, signaling, and immune responses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol typically involves the stepwise assembly of monosaccharide units using glycosylation reactions. These reactions require specific catalysts and protecting groups to ensure the correct stereochemistry and linkage of the sugar units. Common catalysts include silver triflate (AgOTf) and triflic acid (TfOH), while protecting groups such as benzyl and tert-butyldimethylsilyl (TBDMS) are often employed.
Industrial Production Methods: On an industrial scale, the production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties. This method is advantageous as it can be more specific and yield higher purity products compared to chemical synthesis.
化学反応の分析
Types of Reactions: Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodic acid (HIO4) and sodium periodate (NaIO4), which cleave vicinal diols to form aldehydes or ketones.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or azides, under acidic or basic conditions.
Major Products Formed:
Oxidation: Cleavage of vicinal diols can produce aldehydes, ketones, or carboxylic acids.
Reduction: Reduction of carbonyl groups can yield alcohols.
Substitution: Substitution reactions can result in the formation of halogenated or azido derivatives.
科学的研究の応用
Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol has various applications in scientific research, including:
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage, which is essential for understanding carbohydrate chemistry.
Biology: This compound is used in studying cell surface interactions, as oligosaccharides are involved in cell recognition and signaling processes.
Industry: In the food industry, oligosaccharides like this compound are used as prebiotics to promote gut health.
作用機序
Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol is similar to other oligosaccharides such as maltotetraose and maltotriitol. its unique structure, with three hexopyranose units and one pentitol unit, distinguishes it from these compounds. This structural uniqueness can lead to different biological activities and applications.
類似化合物との比較
Maltotetraose: A tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds.
Maltotriitol: A trisaccharide composed of three glucose units and one galactose unit linked by α-1,4- and α-1,3-glycosidic bonds.
特性
IUPAC Name |
3-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentane-1,2,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O20/c24-1-6(29)18(7(30)2-25)41-22-16(36)13(33)20(9(4-27)39-22)43-23-17(37)14(34)19(10(5-28)40-23)42-21-15(35)12(32)11(31)8(3-26)38-21/h6-37H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMNJYKNPILYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(CO)O)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724563 |
Source


|
| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66767-99-5 |
Source


|
| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[4-(diethylamino)phenyl][4-(ethylamino)naphthalen-1-yl]methylidene}-N,N-diethylcyclohexan-1-iminium chloride](/img/structure/B8058114.png)


![dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate](/img/structure/B8058139.png)





![tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate](/img/structure/B8058178.png)


![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B8058214.png)

